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Ibogaine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe
iboga, has garnered significant attention for its potential in treating substance use disorders.
However, its clinical utility is hampered by safety concerns, including cardiotoxicity and
neurotoxicity, as well as its potent psychoactive effects.[1][2] This has spurred the development
of ibogaine derivatives, such as Zolunicant (18-methoxycoronaridine or 18-MC) and
Tabernanthalog (TBG), designed to retain the therapeutic benefits of ibogaine while mitigating
its adverse effects. This guide provides a comparative analysis of the mechanisms of action of
Zolunicant and other key ibogaine derivatives, supported by experimental data.

Comparative Efficacy in Preclinical Models of
Addiction

Both Zolunicant and its parent compound, ibogaine, have demonstrated efficacy in reducing
drug self-administration in animal models of addiction for various substances, including opioids,
stimulants, alcohol, and nicotine.[2] A key distinction, however, is that Zolunicant appears to
selectively target drug-seeking behavior without diminishing the motivation for natural rewards,
a significant therapeutic advantage.[3] Tabernanthalog has also shown promise in preclinical
studies, effectively reducing alcohol- and heroin-seeking behavior in rodents.[4]
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Effect on
Substance Animal Self-
Compound Dosage o Reference
of Abuse Model Administrat
ion
Zolunicant ) ) Significant
Morphine Rat 40 mg/kg, i.p. [2]
(18-MC) decrease
) ) Significant
Cocaine Rat 40 mg/kg, i.p. [2]
decrease
Dose-
Methampheta 1-40 mg/kg,
] Rat ) dependent [2]
mine i.p.
decrease
Dose-
o 1-40 mg/kg,
Nicotine Rat ) dependent [2]
i.p.
P decrease
Significant
5-40 mg/kg, dose-
Alcohol Rat ) [5]
i.p. and p.o. dependent
reduction
) ) Significant
Ibogaine Morphine Rat 40 mg/kg [3]
decrease
) Significant
Cocaine Rat 40 mg/kg [3]
decrease
Tabernanthal Heroin and N Reduction in
Rat Not specified o [6]
og (TBG) Alcohol motivation

Mechanisms of Action: A Divergence in Pathways

The differential effects of these ibogaine derivatives can be attributed to their distinct

pharmacological profiles. While all three compounds interact with multiple neurotransmitter

systems, Zolunicant and Tabernanthalog exhibit more targeted receptor binding profiles

compared to the promiscuous binding of ibogaine.
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Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of Zolunicant, ibogaine, and
its primary active metabolite, noribogaine, for key receptors implicated in addiction. Lower Ki
values indicate a higher binding affinity.

Zolunicant (18-MC) . . Noribogaine Ki
Receptor Subtype . Ibogaine Ki (nM)

Ki (nM) (nM)
Nicotinic a3p4 ~750 High Affinity High Affinity
NMDA Low Affinity ~1,000 - 3,000 ~2,000
Sigma-2 (02) Low Affinity ~200 ~300
Serotonin Transporter .

No Affinity ~1,000 - 4,000 ~50
(SERT)
Kappa Opioid (KOR) ~2,000 ~2,000 ~100
Mu Opioid (MOR) Modest Affinity ~1,000 - 4,000 ~100

Data compiled from multiple sources.[3][5][7][8]

Ibogaine demonstrates a complex pharmacology, interacting with a wide range of targets
including serotonin and dopamine transporters, and opioid, sigma, and NMDA receptors.[1][9] It
acts as a noncompetitive inhibitor of the serotonin transporter (SERT), stabilizing it in an
inward-facing conformation.[9][10] This multifaceted interaction is believed to contribute to both
its therapeutic effects and its adverse side effects.[5]

Zolunicant (18-MC), in contrast, exhibits a more refined mechanism of action. Its primary
target is the a3p4 nicotinic acetylcholine receptor (nAChR), where it acts as an antagonist.[11]
[12] Unlike ibogaine, Zolunicant has no affinity for the serotonin transporter and shows
significantly reduced affinity for NMDA receptors and sigma-2 sites.[3][8][12] This targeted
approach is thought to be responsible for its improved safety profile, lacking the hallucinogenic
and cardiotoxic effects associated with ibogaine.[11]

Tabernanthalog (TBG) represents a novel class of non-hallucinogenic psychoplastogens.[4] It
IS a non-selective serotonin receptor modulator, acting as an agonist at several 5-HT receptors,
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and also binds to the serotonin transporter.[13] Unlike ibogaine, it has negligible interactions
with opioid and NMDA receptors.[13] TBG is believed to exert its therapeutic effects by
promoting structural neuroplasticity.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental
workflow for evaluating these compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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